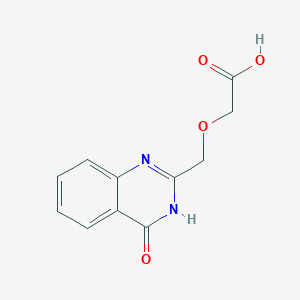

2-((4-Oxo-3,4-dihydroquinazolin-2-yl)methoxy)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-((4-Oxo-3,4-dihydroquinazolin-2-yl)methoxy)acetic acid” belongs to the class of quinazolinones . Quinazolinones are a class of nitrogenous heterocycles with various pharmacological and biological actions .

Synthesis Analysis

A green protocol has been developed for the synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-phenylbenzamide derivatives in yields of 85–90% by a one-pot reaction of phthalic anhydride, anilines, and 2-aminobenzamides in ethanol under reflux for 90–120 min .Chemical Reactions Analysis

The chemical reactions of quinazolinones involve various processes. For instance, 2,3-Dihydroquinazolinone derivatives can be easily oxidized to produce quinazolin-4(3H)-one analogs .科学的研究の応用

Antifungal Applications

This compound has been used in the synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-arylbenzamides , which have shown promising antifungal activity . The synthesis process is eco-friendly and employs water as a solvent, making it an environmentally friendly procedure .

Anticancer Activity

The compound has been used in the synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-phenylbenzamide derivatives . These derivatives have shown good to moderate cytotoxicity against A549 and HeLa cells . The highest cytotoxicity was demonstrated by N-(4-fluorophenyl)- and N-(4-ethylphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)benzamides .

Molecular Docking Studies

Molecular docking studies have shown that the aforementioned N-(4-fluorophenyl)- and N-(4-ethylphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)benzamides effectively bind to the active site of the target human activin receptor-like kinase-2 protein through hydrogen and hydrophobic interactions .

Green Chemistry

The compound has been used in green chemistry protocols for the synthesis of various derivatives . These protocols are characterized by excellent yields, short reaction times, environmental friendliness, and mild reaction conditions .

COX-2 Inhibitory Activity

The compound has been used in the synthesis of 4-[(E)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and its analogs, which have shown COX-2 inhibitory activity .

Drug Discovery

The compound has been used in the synthesis of various heterocyclic compounds, which are commonly used in drug discovery research . The quinazolinone scaffold, which is part of the compound, stands out among a wide range of heterocyclic molecules due to its intriguing pharmacological and biological actions .

作用機序

Mode of Action

It’s known that quinazolinone derivatives often interact with their targets via hydrogen bonding and aromatic interactions .

Biochemical Pathways

Quinazolinone derivatives are known to have diverse biological activities, suggesting they may interact with multiple pathways .

Result of Action

Some quinazolinone derivatives have been found to display inhibitory effects on the growth of certain bacterial and fungal strains .

将来の方向性

特性

IUPAC Name |

2-[(4-oxo-3H-quinazolin-2-yl)methoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c14-10(15)6-17-5-9-12-8-4-2-1-3-7(8)11(16)13-9/h1-4H,5-6H2,(H,14,15)(H,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOHJYFQSSYRCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)COCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-Oxo-3,4-dihydroquinazolin-2-yl)methoxy]acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2761178.png)

![(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-one](/img/structure/B2761179.png)

![N-(4-methylbenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2761184.png)

![5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one](/img/structure/B2761191.png)

![N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2761192.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2761196.png)

![N-[5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl]adamantane-1-carboxamide](/img/structure/B2761199.png)

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2761200.png)

![5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid](/img/structure/B2761201.png)